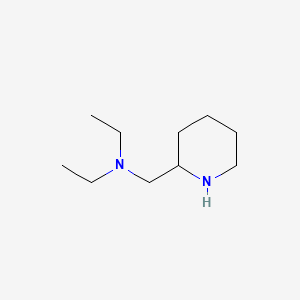

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine

Beschreibung

The exact mass of the compound N-Ethyl-N-(2-piperidinylmethyl)ethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-7-5-6-8-11-10/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIYGHQFUHZRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294714 | |

| Record name | N,N-Diethyl-2-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64168-09-8 | |

| Record name | N,N-Diethyl-2-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64168-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC78457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-2-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: N-Ethyl-N-(piperidin-2-ylmethyl)ethanamine

(2-[(Diethylamino)methyl]piperidine)

Executive Summary & Structural Analysis

N-Ethyl-N-(piperidin-2-ylmethyl)ethanamine (CAS: 64168-09-8), commonly referred to as 2-[(Diethylamino)methyl]piperidine , represents a critical structural motif in medicinal chemistry. It serves as a core scaffold for Class Ic antiarrhythmic agents (e.g., encainide analogs) and high-affinity sigma receptor ligands.

The molecule consists of a secondary amine (piperidine ring) and a tertiary exocyclic amine (diethylamine). This dual-amine structure presents specific synthetic challenges:

-

Regioselectivity: Differentiating the ring nitrogen from the exocyclic nitrogen during alkylation.

-

Stereochemistry: The C2 position on the piperidine ring is a chiral center. While this guide focuses on the racemic synthesis (the industry standard for initial screening), pathways for enantioselective synthesis are highlighted.

-

Purification: As a polar diamine, the free base is hygroscopic and prone to carbamate formation upon air exposure.

This guide details the "Aromatic Reduction Route," a robust, scalable 3-step protocol favored for its reproducibility and cost-efficiency compared to direct alkylation of piperidine derivatives.

Retrosynthetic Logic

To ensure high purity and avoid the "poly-alkylation" mess often seen when alkylating 2-(aminomethyl)piperidine directly, we utilize the stability of the pyridine ring as a masking group.

Strategic Disconnection (DOT Visualization)

Figure 1: Retrosynthetic analysis utilizing the pyridine ring as a latent saturated heterocycle.[1][2]

Detailed Experimental Protocol

Phase 1: Amide Formation

Objective: Synthesis of N,N-Diethylpicolinamide. Rationale: Direct alkylation of pyridine-2-methyl chloride is unstable. The amide bond provides a stable linker that can be cleanly reduced.

Reagents:

-

Picolinic acid (1.0 eq)

-

Thionyl chloride (

) (1.5 eq) or CDI (1.1 eq) for milder conditions. -

Diethylamine (1.2 eq)

-

DCM (Dichloromethane) or Toluene.

Protocol:

-

Activation: In a dry flask under

, suspend Picolinic acid in anhydrous DCM. Add -

Evaporation: Remove excess

and solvent under reduced pressure. Re-dissolve the residue in dry DCM. -

Coupling: Cool to 0°C. Add Diethylamine (mixed with

as a base scavenger) slowly. The reaction is highly exothermic. -

Workup: Wash with sat.

(to remove unreacted acid) and Brine. Dry over -

Yield: Expect >90% yield of a yellow oil.

Phase 2: Reduction of the Amide Side Chain

Objective: Synthesis of 2-[(Diethylamino)methyl]pyridine. Rationale: We must reduce the carbonyl group before hydrogenating the ring. Attempting to hydrogenate the amide-pyridine directly often leads to over-reduction or catalyst poisoning.

Reagents:

-

Lithium Aluminum Hydride (

) (2.5 eq) -

Anhydrous THF (Tetrahydrofuran)

Protocol (Strict Anhydrous Conditions):

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Slurry: Suspend

pellets in anhydrous THF at 0°C. -

Addition: Dissolve the N,N-Diethylpicolinamide from Phase 1 in THF and add dropwise to the LAH slurry.

-

Note: Maintain temperature <10°C during addition to prevent runaway exotherms.

-

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (disappearance of the amide spot).

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL

-

mL 15%

-

mL

-

(Where

= grams of LAH used).

-

mL

-

Filtration: Filter the granular white precipitate.

-

Isolation: Concentrate the filtrate to obtain the amine oil.

-

Quality Check: NMR should show the disappearance of the carbonyl carbon (~168 ppm) and appearance of the methylene peak (~60 ppm).

-

Phase 3: Catalytic Hydrogenation (The Critical Step)

Objective: Synthesis of 2-[(Diethylamino)methyl]piperidine. Rationale: Pyridines poison noble metal catalysts due to the lone pair on the nitrogen. Protonating the nitrogen (using Acetic Acid) prevents this coordination and activates the ring for reduction.

Reagents:

-

Platinum Oxide (

, Adams' Catalyst) (5 mol%) -

Glacial Acetic Acid (Solvent)[1]

-

Hydrogen Gas (

) (50–60 psi)

Protocol:

-

Preparation: Dissolve 2-[(Diethylamino)methyl]pyridine in Glacial Acetic Acid.

-

Catalyst Loading: Add

carefully (pyrophoric risk if dry—wet with acetic acid first). -

Hydrogenation: Place in a Parr shaker or high-pressure autoclave. Pressurize to 60 psi

. Shake/Stir at Room Temperature for 12–24 hours. -

Workup:

-

Filter catalyst over Celite (Keep wet! Fire hazard).

-

Concentrate the acetic acid filtrate.

-

Basification (Crucial): The residue is the acetate salt. Dissolve in water, cool to 0°C, and basify with 50% NaOH to pH > 12.

-

Extract with DCM or Chloroform (

).

-

-

Purification: Distillation under reduced pressure (bp ~95–100°C at 10 mmHg) or conversion to the dihydrochloride salt (using HCl/Ether) for crystallization.

Process Control & Data Summary

Reaction Pathway Visualization

Figure 2: Forward synthetic pathway with critical reagents.

Key Parameters Table

| Parameter | Phase 1 (Amidation) | Phase 2 (Reduction) | Phase 3 (Hydrogenation) |

| Solvent | DCM (Anhydrous) | THF (Anhydrous) | Glacial Acetic Acid |

| Temp | 0°C | 0°C | 25°C (RT) |

| Pressure | Atmospheric | Atmospheric | 50–60 psi ( |

| Limiting Factor | Moisture (SOCl2 hydrolysis) | Moisture (LAH violent reaction) | Catalyst Poisoning (use AcOH) |

| Typical Yield | 92–95% | 80–85% | 85–90% |

Troubleshooting & Expert Insights

The "Over-Reduction" Myth

A common fear is cleaving the benzylic-like C-N bond during hydrogenation.

-

Reality: The C-N bond in 2-aminomethylpyridine is stable under standard catalytic hydrogenation conditions (

/AcOH). However, if Palladium on Carbon (Pd/C) is used at high temperatures (>60°C), hydrogenolysis of the exocyclic C-N bond can occur, yielding 2-methylpiperidine and diethylamine. Stick to Platinum (Pt) or Rhodium (Rh) at room temperature.

Salt Formation for Storage

The free base is an oil that oxidizes slowly. For long-term storage in a compound library:

-

Dissolve the oil in dry Ethanol.

-

Add 2.2 equivalents of HCl (in Dioxane or Ether).

-

Precipitate the dihydrochloride salt with Diethyl Ether.

-

Store as a white, non-hygroscopic solid.

Stereochemical Control

The protocol above yields a racemic mixture (

-

If Enantiopurity is required: Do not use the pyridine route. The aromaticity destroys chirality.

-

Alternative: Start with (S)-Pipecolic acid . Protect the ring nitrogen (Boc). Couple with diethylamine. Reduce the amide with

(borane preserves the Boc group better than LAH, though LAH can be used if careful). Deprotect Boc.

References

-

Preparation of Piperidine Derivatives via Hydrogen

-

Source: Sreenivasulu, R. et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[1] Asian Journal of Chemistry, 2015.

- Relevance: Establishes the protocol for reducing pyridine rings in acetic acid without poisoning the c

-

-

Synthesis of N-Substituted Ethylenediamine Deriv

- Source: Yao, R.S. et al. Asian Journal of Chemistry, 2013.

- Relevance: Discusses the nucleophilic substitution patterns and stability of diamine side chains.

-

Sigma Receptor Ligand Synthesis.

- Source: Wünsch, B. et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 2012.

- Relevance: Provides context on the medicinal utility and purific

-

Mechanism of Pyridine Hydrogen

- Source:Dalton Transactions, RSC Publishing.

- Relevance: Mechanistic insight into the proton transfer steps required for hydrogenation, valid

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Technical Monograph: N-ethyl-N-(piperidin-2-ylmethyl)ethanamine (CAS 64168-08-9)

Executive Summary: The Privileged Scaffold

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine (CAS 64168-08-9), commonly referred to as 2-(Diethylaminomethyl)piperidine , represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic piperidine ring with a flexible diethylamino side chain, a structural motif ubiquitous in local anesthetics (e.g., Lidocaine analogs) and Class Ic anti-arrhythmic agents.

Unlike its primary amine counterpart (2-aminomethylpiperidine, a key intermediate for Flecainide), the diethyl-substituted variant exhibits distinct steric and electronic properties. The bulky diethyl group modulates basicity and lipophilicity (LogP), making it a critical building block for Sigma-1 receptor ligands , Muscarinic antagonists , and neuroprotective agents . This guide details its physicochemical properties, validated synthesis protocols, and analytical characterization.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process handling and formulation.

| Property | Value | Notes |

| IUPAC Name | Also: 2-((Diethylamino)methyl)piperidine | |

| Molecular Formula | Diamine structure | |

| Molecular Weight | 184.32 g/mol | - |

| CAS Number | 64168-08-9 | - |

| Boiling Point | 218.3 ± 8.0 °C | At 760 mmHg (Predicted) |

| Density | 0.865 ± 0.06 g/cm³ | Liquid at RT |

| pKa (Calc) | ~10.46 | Piperidine secondary amine (Base) |

| Solubility | High in EtOH, DCM, acidic water | Lipophilic free base; hydrophilic salt |

| Appearance | Colorless to pale yellow liquid | Aminic odor |

Synthesis & Manufacturing Pathways

The industrial synthesis of CAS 64168-08-9 relies on the catalytic hydrogenation of the pyridine precursor .[1] Direct alkylation of piperidine is often avoided due to poly-alkylation side reactions. The reduction of 2-(diethylaminomethyl)pyridine ensures regiospecificity.

Reaction Pathway Diagram

Figure 1: Two-step synthesis starting from chloromethylpyridine. The critical step is the hydrogenation of the aromatic pyridine ring.

Detailed Experimental Protocol

Objective: Synthesis of 2-(Diethylaminomethyl)piperidine via Hydrogenation. Scale: Laboratory (100 mmol scale).

Phase 1: Precursor Synthesis (Nucleophilic Substitution)

-

Charge: In a 500 mL round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride (16.4 g, 100 mmol) in acetonitrile (200 mL).

-

Base Addition: Add potassium carbonate (

, 41.4 g, 300 mmol) to scavenge HCl. -

Amine Addition: Dropwise add diethylamine (11.0 g, 150 mmol) while stirring.

-

Reflux: Heat to reflux (80°C) for 6 hours. Monitor by TLC (DCM:MeOH 9:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water, dry over

, and concentrate to yield 2-(diethylaminomethyl)pyridine (Oil).

Phase 2: Catalytic Hydrogenation (The Critical Step)

Note: Pyridine reduction requires high pressure or active catalysts (Adams' Catalyst).

-

Reactor Loading: Transfer the intermediate (Phase 1 product) into a high-pressure hydrogenation vessel (Parr shaker).

-

Solvent System: Dissolve in Glacial Acetic Acid (100 mL). Why? Acidic media protonates the nitrogen, preventing catalyst poisoning and facilitating ring reduction.

-

Catalyst: Add Platinum Oxide (

, Adams' catalyst, 5 mol%). Alternative: 5% Rh/C can be used for milder conditions. -

Hydrogenation: Pressurize with

gas to 50 psi (3.5 bar). Shake at Room Temperature for 12–24 hours. -

Monitoring: Reaction is complete when

uptake ceases. -

Isolation:

-

Filter catalyst through Celite (Caution: Pyrophoric).

-

Concentrate the acetic acid solution.

-

Basify residue with 4M NaOH to pH > 12.

-

Extract with Diethyl Ether (3 x 100 mL).

-

Dry (

) and concentrate.

-

-

Purification: Distillation under reduced pressure (approx. 90-95°C at 10 mmHg) yields pure CAS 64168-08-9.

Analytical Characterization (QC)

To validate the identity of CAS 64168-08-9, the following spectroscopic signals must be confirmed. The absence of aromatic protons is the key indicator of successful hydrogenation.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | Methine proton at Piperidine C2 (Chiral center). | |

| 1H NMR | Methylene protons of the diethyl group ( | |

| 1H NMR | Methyl protons of the diethyl group. | |

| 1H NMR | Absence of | Confirms complete reduction of the pyridine ring. |

| MS (ESI+) | Protonated molecular ion. | |

| IR Spectroscopy | ~3300 | N-H stretch of the secondary amine (piperidine). |

Quality Control Workflow

Figure 2: Logic gate for Quality Control. The primary failure mode is incomplete hydrogenation of the pyridine ring.

Pharmaceutical Applications & Mechanism[7]

Structural Differentiation (vs. Flecainide)

Researchers often confuse CAS 64168-08-9 with the intermediate for Flecainide Acetate .

-

Flecainide Intermediate: 2-(Aminomethyl)piperidine (Primary amine).

-

CAS 64168-08-9: 2-(Diethylaminomethyl)piperidine (Tertiary amine side chain).

-

Significance: The diethyl group prevents the formation of the benzamide bond found in Flecainide. Instead, CAS 64168-08-9 is used to synthesize Sigma Receptor ligands and Muscarinic M2/M3 antagonists where a cationic center with specific steric bulk is required.

Pharmacophore Utility

The 2-(diethylaminomethyl)piperidine moiety serves as a bioisostere for the diethylaminoethyl chain found in Procainamide, but with the added conformational rigidity of the piperidine ring. This rigidity often improves selectivity for:

-

Sigma-1 Receptors: Modulation of calcium signaling in neuroprotection.

-

Anti-arrhythmic potency: Blockade of

channels (Class I activity).

Safety & Handling

-

GHS Classification:

-

Skin Corr. 1B: Causes severe skin burns and eye damage (due to high basicity).

-

Acute Tox. 4: Harmful if swallowed.

-

-

Storage: Store under inert atmosphere (

or -

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

ChemicalBook. (2025).[1] 2-(2-Diethylaminoethyl)piperidine and related Piperidine Derivatives Properties.[2][3] Retrieved from

-

National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity and synthesis.[4][5] European Journal of Medicinal Chemistry.[4] Retrieved from

-

Accela ChemBio. (2023).[6][7] Product Analysis: this compound Dihydrochloride.[6][7] Retrieved from

-

White Rose eTheses. (2010). Synthesis of Piperidines Using Organometallic Chemistry.[8] (Detailed reduction protocols for 2-substituted piperidines). Retrieved from

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 2-(2-DIETHYLAMINOETHYL)PIPERIDINE CAS#: 64168-09-8 [m.chemicalbook.com]

- 3. 2-(2-DIETHYLAMINOETHYL)PIPERIDINE | 64168-09-8 [amp.chemicalbook.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 348612-46-4,N-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 23033-70-7,2,2,6-trimethylheptan-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of N-ethyl-N-(piperidin-2-ylmethyl)ethanamine

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of N-ethyl-N-(piperidin-2-ylmethyl)ethanamine, a novel tertiary amine incorporating a piperidine scaffold. As specific experimental data for this compound is not publicly available, this document synthesizes established principles and authoritative methodologies for characterizing similar amine-containing small molecules. It is designed for researchers, chemists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols. The guide covers thermodynamic and kinetic solubility assessment, forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic), and the development of stability-indicating analytical methods, adhering to the principles outlined in ICH guidelines.

Introduction: The Pivotal Role of Physicochemical Characterization

The journey of a novel chemical entity from discovery to application is critically dependent on a thorough understanding of its fundamental physicochemical properties. For this compound, a molecule featuring a basic piperidine ring and a tertiary amine side chain, solubility and stability are paramount characteristics that dictate its handling, formulation, bioavailability, and shelf-life. The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals, making the characterization of its derivatives a task of significant importance[1][2].

This guide addresses the absence of specific literature on this compound by providing a robust, first-principles approach to its characterization. As a Senior Application Scientist, the causality behind each experimental choice is emphasized, ensuring that the described protocols are not merely procedural but are grounded in a solid understanding of the molecule's predicted chemical behavior.

Predicted Physicochemical Properties:

Based on its structure, this compound is predicted to be a basic compound. The presence of two nitrogen atoms, one within the piperidine ring and one in the side chain, suggests it will readily protonate in acidic to neutral aqueous solutions. This protonation is the primary driver of its aqueous solubility. Amines are organic bases that react with acids like HCl to form water-soluble ammonium salts[3]. Conversely, in basic solutions, the compound will exist in its neutral, free-base form, which is expected to be significantly less water-soluble[3].

| Property | Predicted Value/Behavior | Rationale & Impact |

| Chemical Class | Tertiary Amine, Piperidine Derivative | The tertiary amine is a key site for potential oxidation to an N-oxide, a common degradation pathway[4]. The piperidine ring itself is relatively stable but can be susceptible to oxidation under harsh conditions[5][6]. |

| pKa | ~9-11 (Predicted) | The piperidine nitrogen is expected to have a pKa in this range, typical for cyclic secondary amines. The tertiary amine's pKa will also be in a similar range. This dictates that the molecule will be predominantly protonated and ionized at physiological pH (~7.4), enhancing aqueous solubility. |

| Aqueous Solubility | pH-Dependent | High solubility is expected at acidic pH (< pKa) due to the formation of a soluble salt. Solubility will decrease dramatically as the pH increases above the pKa, where the neutral, less polar form dominates[3][7]. |

| LogP (Octanol/Water) | Moderate (Predicted ~1.5-2.5) | The ethyl groups and carbon backbone contribute to lipophilicity, while the nitrogen atoms add polarity. This balance will influence membrane permeability and interactions with biological targets. |

Aqueous Solubility Assessment: From High-Throughput Screening to Definitive Measurement

Solubility is a critical gatekeeper in drug development. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation. We will explore two complementary methods: a rapid kinetic assay for early-stage assessment and the "gold standard" thermodynamic shake-flask method for definitive data[8][9].

Kinetic Solubility Assessment via Nephelometry

Expertise & Causality: In early discovery, speed is essential. Kinetic solubility provides a rapid assessment of how readily a compound, predissolved in an organic solvent like DMSO, will precipitate when introduced into an aqueous buffer[10]. We choose nephelometry (light scattering) as the readout because it is a direct physical measurement of precipitate formation, making it fast and amenable to high-throughput formats[11]. This method is not a measure of true equilibrium solubility but is an invaluable proxy for identifying potential liabilities early.

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO[12].

-

Plate Setup: In a clear 96-well microtiter plate, dispense 5 µL of the DMSO stock solution into designated wells[11].

-

Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 400 µM with 2% DMSO.

-

Mixing and Incubation: Mix the plate on a shaker at 850 rpm for 2 hours at room temperature (25°C)[12]. This allows time for precipitation to occur if the compound's solubility limit is exceeded.

-

Measurement: Measure the turbidity of each well using a laser nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 650 nm).

-

Data Analysis: Compare the light scattering signal of the test compound to that of positive (known insoluble compound) and negative (buffer with DMSO) controls. The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.

Thermodynamic Solubility Assessment (Shake-Flask Method)

Trustworthiness: The shake-flask method is the universally accepted "gold standard" for determining true, thermodynamic equilibrium solubility[9][13]. Its trustworthiness comes from allowing the solid compound to reach a true equilibrium with the solvent over an extended period. This self-validating system ensures that the measured concentration represents the maximum amount of compound that can be dissolved under the specified conditions.

-

Sample Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a series of glass vials. Ensure that undissolved solid remains visible to confirm saturation[13].

-

Solvent Addition: To each vial, add 1 mL of a specific aqueous buffer (e.g., pH 3.0, pH 5.0, pH 7.4, pH 9.0) to characterize the pH-solubility profile.

-

Equilibration: Seal the vials and place them in a shaker bath or on a rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. A 24-hour incubation is typically sufficient to reach equilibrium, but this should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued[13][14].

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by careful removal of the supernatant is effective. Alternatively, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be used.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 3.2).

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly due to the dissolution of the basic compound[13].

| Buffer pH (Initial) | Final pH | Solubility (µg/mL) | Solubility (mM) |

| 3.0 | 3.1 | Experimental Value | Calculated Value |

| 5.0 | 5.2 | Experimental Value | Calculated Value |

| 7.4 | 7.6 | Experimental Value | Calculated Value |

| 9.0 | 9.1 | Experimental Value | Calculated Value |

Chemical Stability Profiling: A Forced Degradation Approach

Authoritative Grounding: The stability of a chemical entity is its ability to resist chemical change over time. Forced degradation, or stress testing, is a regulatory requirement and a critical scientific tool mandated by ICH guidelines (specifically ICH Q1A(R2))[15][16][17]. The objective is not to destroy the molecule completely, but to induce a modest level of degradation (typically 5-20%) to identify potential degradation products and establish degradation pathways[18]. This process is fundamental to developing a stability-indicating analytical method —a method that can accurately quantify the parent compound in the presence of its degradants, impurities, and excipients[19].

Forced Degradation (Stress Testing) Protocols

Expertise & Causality: The choice of stress conditions is based on the molecule's structure. As an amine, this compound is predictably susceptible to acid/base hydrolysis and oxidation. Photolysis and thermal stress are also included as standard conditions to build a complete stability profile. A 1 mg/mL solution is a common starting concentration for these studies[18].

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light[4].

-

Thermal Degradation: Store a vial of the stock solution in an oven at 60°C.

-

Photolytic Degradation (ICH Q1B): Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil to exclude light.

-

Time Points: For each condition, pull samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point that yields 5-20% degradation[18]. If degradation is too rapid or too slow, the stressor concentration or temperature should be adjusted.

-

Sample Quenching: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

Development of a Stability-Indicating HPLC Method

Trustworthiness: A stability-indicating method is the cornerstone of any reliable stability study. Its trustworthiness is established through validation, specifically by demonstrating specificity . This is achieved by showing that the peaks corresponding to the parent compound and its various degradation products are well-resolved from one another. Forced degradation samples are essential for this purpose[19][20].

Caption: Workflow for Stability-Indicating HPLC Method Development.

Potential Degradation Pathways

Expertise & Causality: Based on the structure of this compound, we can predict the most likely sites of chemical instability. The tertiary amine is the most electron-rich and sterically accessible site, making it highly susceptible to oxidation.

-

Oxidation: The lone pair of electrons on the tertiary nitrogen can be attacked by oxidizing agents like H₂O₂, leading to the formation of an N-oxide . This is a very common degradation pathway for tertiary amines[4].

-

Hydrolysis: The molecule lacks readily hydrolyzable functional groups like esters or amides. Therefore, significant degradation under hydrolytic conditions (acid/base) is less likely unless very harsh conditions are employed that could potentially lead to ring-opening of the piperidine, though this is generally unfavorable.

-

Photodegradation: UV light can provide the energy to initiate free-radical reactions. This could lead to a complex mixture of degradants, potentially through hydrogen abstraction from the carbons adjacent to the nitrogen atoms[4].

Caption: Predicted Degradation Pathways for the Target Compound.

| Stress Condition | Duration/Temp | % Assay Lost | Major Degradant Peak (RT) | Comments |

| 0.1 M HCl | 24 h / 60°C | Value | Value | e.g., Minor degradation observed |

| 0.1 M NaOH | 8 h / 60°C | Value | Value | e.g., Significant degradation |

| 3% H₂O₂ | 4 h / RT | Value | Value | e.g., One major degradant formed |

| Heat | 48 h / 60°C | Value | Value | e.g., Stable to thermal stress |

| Light (ICH Q1B) | 1.2 M lux h | Value | Value | e.g., Minor photodegradation |

Conclusion and Forward Look

This guide provides the foundational strategy for a comprehensive evaluation of the solubility and stability of this compound. By applying the principles and detailed protocols herein, a researcher can generate a robust data package that elucidates the compound's pH-dependent solubility, identifies its critical degradation pathways, and establishes a validated analytical method for its quantification. This information is indispensable for making informed decisions in any research or development program, from guiding formulation strategies to defining appropriate storage conditions and re-test periods. The application of these systematic, authoritative methods ensures scientific integrity and provides the trustworthy data required for advancing a novel chemical entity.

References

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylpiperidine. Retrieved from [Link]

-

Drug-dev.com. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

Petersen, E. L., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

University of Toronto. (n.d.). Amine Unknowns. Retrieved from [Link]

-

PubMed Central. (2017). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Retrieved from [Link]

-

Chromatography Online. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. database.ich.org [database.ich.org]

- 16. assyro.com [assyro.com]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. ijtsrd.com [ijtsrd.com]

- 20. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide on the Potential Biological Activity of N-ethyl-N-(piperidin-2-ylmethyl)ethanamine

Foreword: The Strategic Value of the Piperidine Scaffold in Modern Drug Discovery

To the seasoned researcher, the piperidine heterocycle is more than a mere structural motif; it is a privileged scaffold, a testament to nature's and medicinal chemistry's convergent evolution in crafting biologically active molecules.[1][2] Its prevalence in a vast array of FDA-approved pharmaceuticals is no coincidence. The piperidine ring offers a unique combination of properties: it is a saturated heterocycle, providing a three-dimensional architecture that can effectively probe the binding pockets of biological targets. Furthermore, its nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, modulating the molecule's solubility and its interactions with protein residues.[1] The metabolic stability of the piperidine ring further enhances its "drug-like" characteristics.[1]

This guide delves into the untapped potential of a specific, yet under-investigated, piperidine derivative: N-ethyl-N-(piperidin-2-ylmethyl)ethanamine . While direct pharmacological data for this compound is scarce, its structural features, when viewed through the lens of established piperidine pharmacology, suggest a high probability of significant biological activity. This document, therefore, serves as a predictive roadmap for its synthesis, characterization, and biological evaluation, empowering researchers to unlock its therapeutic potential.

Molecular Profile and Synthetic Strategy

Structural Features and Physicochemical Predictions

This compound is characterized by a piperidine ring substituted at the 2-position with a methylene linker to a diethylamine moiety.

| Identifier | Value | Source |

| CAS Number | 64168-09-8 | [3] |

| Molecular Formula | C₁₀H₂₂N₂ | [3] |

| Molecular Weight | 170.30 g/mol | [3] |

| Predicted Boiling Point | 218.7±8.0 °C | [4] |

| Predicted Density | 0.865±0.06 g/cm³ | [4] |

| Predicted pKa | 10.31±0.25 | [4] |

The presence of two basic nitrogen atoms suggests that this molecule will be protonated at physiological pH, influencing its solubility and potential interactions with acidic residues in protein binding sites. The diethylamino group adds a degree of lipophilicity, which may facilitate passage across biological membranes.

Proposed Retrosynthetic Analysis and Forward Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through a reductive amination pathway, a robust and widely used method in medicinal chemistry.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

-

Reduction of Piperidine-2-carboxylic acid: Commercially available piperidine-2-carboxylic acid is reduced to (piperidin-2-yl)methanol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF). The reaction is typically performed at 0°C to room temperature.

-

Oxidation to Piperidine-2-carbaldehyde: The resulting alcohol is then oxidized to the corresponding aldehyde, piperidine-2-carbaldehyde. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a chlorinated solvent like dichloromethane (DCM). Careful monitoring is required to prevent over-oxidation to the carboxylic acid.

-

Reductive Amination: The crude piperidine-2-carbaldehyde is reacted with diethylamine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to yield the target compound, this compound.

Self-Validation and Controls: Each step of the synthesis must be validated. The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. High-performance liquid chromatography (HPLC) should be employed to determine the final purity of the compound before biological testing.

Postulated Biological Activities and a Proposed Screening Cascade

The piperidine scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[5] Based on the structural motifs present in this compound and the known pharmacology of related compounds, we can hypothesize several potential areas of biological activity.

Caption: A proposed hierarchical screening cascade to evaluate the biological activity of this compound.

Central Nervous System (CNS) Activity

Rationale: Many CNS-active drugs, including antipsychotics and analgesics, feature a piperidine ring.[1][6] The N-substituted amine motif is common in compounds targeting dopamine, serotonin, and opioid receptors. For instance, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have shown potent acetylcholinesterase (AChE) inhibitory activity, relevant for neurodegenerative diseases.[7]

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the affinity of the test compound for a panel of CNS receptors.

-

Procedure: a. Prepare cell membrane homogenates expressing the receptor of interest (e.g., D₂, 5-HT₂ₐ, µ-opioid). b. Incubate the membranes with a specific radioligand (e.g., [³H]-spiperone for D₂, [³H]-ketanserin for 5-HT₂ₐ, [³H]-DAMGO for µ-opioid) in the presence of increasing concentrations of this compound. c. After incubation, separate bound from free radioligand by rapid filtration. d. Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Self-Validation: Run a parallel assay with a known standard ligand for each receptor to ensure the assay is performing correctly.

Antimicrobial and Antifungal Activity

Rationale: N-substituted piperidine derivatives have demonstrated significant antimicrobial and antifungal properties.[8] The combination of a heterocyclic amine and a lipophilic side chain can facilitate disruption of microbial cell membranes or inhibition of essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Procedure (Broth Microdilution Method): a. Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). b. Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). c. Include positive (microorganism, no compound) and negative (medium only) controls. d. Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Self-Validation: A known antibiotic/antifungal agent (e.g., ampicillin, fluconazole) should be tested in parallel as a positive control.

Anticancer Activity

Rationale: The piperidine ring is a key component of numerous anticancer agents, including those that function by intercalating with DNA or inhibiting crucial cellular signaling pathways.[5] For example, doxorubicin contains a piperidine-like sugar moiety that is crucial for its DNA-binding and cytotoxic effects.[5]

Experimental Protocol: MTT Cytotoxicity Assay

-

Objective: To assess the in vitro cytotoxicity of the compound against a panel of human cancer cell lines.

-

Procedure: a. Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound for 48-72 hours. c. After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration causing 50% growth inhibition).

-

Self-Validation: A known cytotoxic drug (e.g., doxorubicin) should be included as a positive control.

Concluding Remarks and Future Directions

This compound represents a molecule of significant, albeit unexplored, potential. Its foundation on the privileged piperidine scaffold provides a strong rationale for investigating its biological activities. The proposed synthetic route is robust and amenable to scale-up for further studies. The outlined screening cascade offers a logical and efficient pathway to identify and characterize its pharmacological profile, starting with broad primary screens and progressing to more focused mechanistic studies.

Should this initial screening reveal promising activity in any of these areas, subsequent research should focus on structure-activity relationship (SAR) studies. This would involve the synthesis and testing of analogs with modifications to the N-ethyl groups (e.g., replacement with other alkyl or aryl groups) and the piperidine ring (e.g., substitution at different positions) to optimize potency and selectivity.

This technical guide provides the foundational framework for a comprehensive investigation into this compound. It is our hope that this document will catalyze new research endeavors, ultimately leading to the discovery of novel therapeutic agents.

References

-

International Journal of New-era Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Yao, R. S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

-

(2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Journal Name, if available]. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (2026, January 28). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

-

MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN1962649A - Process for synthesizing N-ethyl piperazidine.

-

ResearchGate. (2025, October 15). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine.

-

PubMed. (n.d.). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 64168-09-8|this compound|BLD Pharm [bldpharm.com]

- 4. N-ethyl-N-(piperidin-3-ylmethyl)ethanamine , 100158-78-9 - CookeChem [cookechem.com]

- 5. ijnrd.org [ijnrd.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]

Whitepaper: A Systematic Approach to Predicting the Mechanism of Action for N-ethyl-N-(piperidin-2-ylmethyl)ethanamine

Executive Summary

The discovery and development of novel therapeutics are fundamentally reliant on a deep understanding of their mechanism of action (MoA). N-ethyl-N-(piperidin-2-ylmethyl)ethanamine is a novel small molecule featuring a piperidine scaffold, a motif prevalent in a wide array of pharmacologically active agents, suggesting a high potential for biological activity.[1][2] However, its specific molecular targets and functional effects remain uncharacterized. This technical guide presents a comprehensive, multi-stage strategy for the systematic prediction and validation of this compound's MoA. We bridge the gap from computational hypothesis generation to rigorous in vitro validation, providing a robust framework for researchers in drug development. Our approach prioritizes scientific integrity, employing a logical progression of self-validating protocols designed to build a coherent and evidence-based understanding of the compound's pharmacology, including potential on- and off-target activities.[3]

Introduction: The Challenge of a Novel Chemical Entity

This compound (CAS 64168-09-8) is a synthetic organic compound with the molecular formula C₁₀H₂₂N₂.[4] Its structure is characterized by a piperidine ring, a heterocyclic amine common in numerous pharmaceuticals, connected to a diethylamino group via a methylene bridge.[5][6] The presence of two basic nitrogen atoms suggests the molecule can engage in ionic interactions with biological macromolecules at physiological pH, a common feature of neuromodulators and receptor ligands.

The core challenge with any new chemical entity is the efficient and accurate elucidation of its biological target(s). A purely experimental, high-throughput screening approach can be resource-intensive and may fail to provide mechanistic depth. Therefore, a more strategic, hypothesis-driven workflow is required. This guide details such a workflow, beginning with computational methods to narrow the field of potential targets and progressing to targeted, high-fidelity in vitro assays to validate these predictions.

Phase I: In Silico Target Prediction and Hypothesis Generation

The foundational step in our workflow is to leverage the compound's known structure to predict its most probable biological interactions. This in silico phase is critical for generating tractable hypotheses and designing efficient, cost-effective wet-lab experiments.[7] We employ a consensus approach, combining multiple computational methodologies to increase the predictive power and reduce the likelihood of false positives.[8]

Rationale for a Multi-Method Approach

No single computational algorithm is foolproof. By integrating ligand-based, structure-based, and machine learning models, we create a more robust predictive consensus.

-

Ligand-Based Methods: These approaches operate on the principle that structurally similar molecules often have similar biological activities. They are powerful when a large body of structure-activity relationship (SAR) data exists for related compounds.

-

Structure-Based Methods: These "reverse docking" techniques computationally place the ligand into the binding sites of a large panel of known protein structures, calculating a binding affinity score.[9] This can uncover interactions not predicted by simple similarity.

-

Chemogenomic & Machine Learning Models: These advanced methods use vast datasets of compound structures and their associated biological activities to train models that can predict the MoA for a novel structure without direct reliance on close structural analogs.[10][11]

Experimental Workflow: In Silico Prediction

The following diagram outlines the computational workflow for generating a prioritized list of potential molecular targets.

Caption: In silico workflow for target hypothesis generation.

Step-by-Step Protocol: In Silico Analysis

-

Compound Preparation: Generate a 3D conformer of this compound and calculate its physicochemical properties (e.g., molecular weight, LogP, polar surface area).

-

Ligand-Based Screening:

-

Perform a 2D chemical similarity search (e.g., using Tanimoto similarity on molecular fingerprints) against databases like ChEMBL and PubChem BioAssay.

-

Identify the primary targets of the top 100 most similar compounds with known activity.

-

-

Structure-Based Screening:

-

Utilize a reverse docking platform to screen the compound's 3D structure against a curated library of druggable protein targets, including GPCRs, ion channels, kinases, and proteases.

-

-

Machine Learning Prediction:

-

Input the compound's SMILES string into pre-trained deep learning models that predict biological targets or pathways based on chemical structure.[10]

-

-

Data Consolidation and Scoring:

-

Aggregate the results from all methods.

-

Apply a consensus scoring system. Assign higher weights to targets identified by multiple orthogonal methods.

-

Rank all potential targets based on this consensus score.

-

Predicted Data Output

The output of this phase is a prioritized list of testable hypotheses. The data should be structured for clarity and to guide the design of the subsequent in vitro phase.

| Predicted Target | Prediction Method(s) | Consensus Score (0-1) | Rationale / Evidence |

| Dopamine D2 Receptor | Ligand-Based, ML Model | 0.85 | High structural similarity to known D2 antagonists. |

| hERG Potassium Channel | Structure-Based | 0.70 | Favorable docking score in the channel pore. |

| Sigma-1 Receptor | Ligand-Based | 0.65 | Piperidine scaffold is a known Sigma-1 ligand. |

| Muscarinic M1 Receptor | ML Model | 0.50 | Model predicts cholinergic activity based on scaffold. |

Table 1: Example output from the in silico prediction phase.

Phase II: In Vitro Validation of Predicted Targets

With a prioritized list of potential targets, the next phase involves empirical testing to validate these predictions and quantify the compound's activity. The selection of assays is directly guided by the in silico results. Based on the common pharmacology of piperidine-containing molecules, the most probable target classes are G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes.[12]

Rationale for a Tiered Validation Approach

We advocate for a tiered approach, starting with broad, cost-effective screening panels to confirm high-affinity interactions, followed by more complex, mechanism-focused functional assays for confirmed "hits."

-

Broad Binding Screen: A commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen44™) provides a wide net to confirm binding to predicted targets and simultaneously identify potential off-target interactions.

-

Functional Assays: For any target where significant binding is confirmed, a functional assay is required to determine if the compound is an agonist, antagonist, or modulator. This is the ultimate determinant of its MoA.

Experimental Workflow: In Vitro Validation

Caption: Tiered workflow for in vitro target validation.

Detailed Experimental Protocols

The following are representative, self-validating protocols for key assay types.

This protocol is used to determine if the compound modulates Gs- or Gi-coupled receptors.

-

Cell Culture: Culture HEK293 cells stably expressing the target GPCR (e.g., Dopamine D2 receptor) to ~80% confluency.

-

Assay Preparation: Seed cells into a 384-well plate. Allow them to attach overnight.

-

Compound Treatment:

-

Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 10 µM to 0.5 nM).

-

Antagonist Mode: Add the test compound dilutions to the cells and incubate for 15 minutes. Then, add a known agonist (e.g., quinpirole for D2R) at its EC₈₀ concentration, co-incubated with forskolin (an adenylyl cyclase activator).

-

Agonist Mode: Add only the test compound dilutions and forskolin to the cells.

-

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE).

-

Controls: Include wells with vehicle only (negative control), agonist only (positive control for inhibition), and forskolin only (basal cAMP).

-

Data Analysis: Plot the response versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ (antagonist) or EC₅₀ (agonist).

This protocol assesses compound effects on voltage-gated ion channels like hERG.[13][14]

-

Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., hERG) and harvest for automated patch-clamp (e.g., on a Sophion Qube or Nanion SyncroPatch system).

-

System Priming: Prime the system with appropriate intracellular and extracellular recording solutions.

-

Cell Sealing: Capture cells on the patch-clamp chip and establish a high-resistance (>1 GΩ) seal.

-

Baseline Recording: Apply a voltage protocol appropriate for the channel (e.g., a depolarizing step to activate hERG) and record the baseline current for at least 5 sweeps to ensure stability.

-

Compound Application: Apply a range of concentrations of the test compound (e.g., 0.1, 1, 10 µM) to the cells, followed by the same voltage protocol.

-

Washout: Apply control extracellular solution to determine the reversibility of any observed effect.

-

Controls: Include a known channel blocker (e.g., dofetilide for hERG) as a positive control and vehicle as a negative control.

-

Data Analysis: Measure the peak current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline and plot against concentration to determine the IC₅₀.

This protocol provides a framework for assessing activity against a purified enzyme.[15][16]

-

Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme, the enzyme's substrate, and a dilution series of the test compound.

-

Assay Setup (384-well plate):

-

Add the test compound dilutions to the wells.

-

Add the enzyme solution and pre-incubate for 15 minutes (to allow for binding).

-

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Signal Detection: Measure the rate of product formation over time using a plate reader (e.g., absorbance, fluorescence, or luminescence, depending on the substrate).

-

Controls:

-

Negative Control (100% activity): Enzyme + Substrate + Vehicle.

-

Positive Control (0% activity): Enzyme + Substrate + a known potent inhibitor.

-

Background: Substrate only (no enzyme).

-

-

Data Analysis:

-

Calculate the reaction rate for each concentration.

-

Normalize the rates to the positive and negative controls to get percent inhibition.

-

Plot percent inhibition versus compound concentration and fit the curve to determine the IC₅₀.

-

To determine the mechanism (e.g., competitive vs. non-competitive), repeat the assay at several different substrate concentrations.[17]

-

Interpreting Functional Data

The combined results from binding and functional assays will define the primary MoA. For instance, if the compound binds to the D2 receptor with high affinity and inhibits agonist-induced changes in cAMP, its MoA is defined as a D2 receptor antagonist.

Caption: Hypothetical MoA: Antagonism at the D2 Receptor.

Conclusion and Future Directions

This guide outlines a robust, integrated strategy for moving from a chemical structure to a well-defined mechanism of action. By combining the predictive power of in silico tools with the empirical certainty of in vitro functional assays, researchers can efficiently characterize novel compounds like this compound. The data generated through this workflow—identifying the primary target, quantifying potency, and revealing potential off-target liabilities—is essential for making informed decisions in any drug discovery program.

Upon successful validation of a primary MoA, subsequent steps would include cell-based phenotypic assays to link target engagement to a physiological outcome, and eventually, in vivo studies to assess efficacy and safety in a whole-organism context.[18] This systematic progression ensures that resources are focused on compounds with a clear and promising pharmacological profile.

References

-

PubChem. N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-(Piperidin-3-ylmethyl)ethanamine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-ethyl-N-[(2-methylphenyl)methyl]ethanamine. National Center for Biotechnology Information. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/N-ethyl-N-(2-methylphenyl_methyl_ethanamine]([Link]

- Google Patents. Process for synthesizing N-ethyl piperazidine.

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available from: [Link]

-

Assay Guidance Manual. Ion Channel Screening. National Center for Biotechnology Information. Available from: [Link]

-

Lee, H., & Kim, D. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(19), 3325–3332. Available from: [Link]

-

Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in Enzymology, 650, 1-21. Available from: [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9435-9469. Available from: [Link]

-

Cell Reports Methods. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods, 5(10), 101184. Available from: [Link]

-

ProBio CDMO. GPCR-targeted Assay. ProBio CDMO. Available from: [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

-

Molecules. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 26(11), 3147. Available from: [Link]

-

Charles River Laboratories. Ion Channel Assays. Charles River Laboratories. Available from: [Link]

-

Basith, S., Cui, M., Macalino, S. J. Y., & Park, J. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(1), 394–409. Available from: [Link]

-

Taylor & Francis Online. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available from: [Link]

-

Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery. Available from: [Link]

-

ResearchGate. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Available from: [Link]

-

Biosciences Biotechnology Research Asia. (2021). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia, 18(4). Available from: [Link]

-

PharmaLegacy. GPCR Assays. PharmaLegacy. Available from: [Link]

-

ResearchGate. (2025). In silico methods for drug-target interaction prediction. Available from: [Link]

-

ResearchGate. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Available from: [Link]

-

Sygnature Discovery. Specialist Ion Channel Screening for Lead Optimization. Sygnature Discovery. Available from: [Link]

-

MDPI. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 27(3), 1175. Available from: [Link]

-

Assay Guidance Manual. Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available from: [Link]

-

Acta Pharmacologica Sinica. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41, 1141–1149. Available from: [Link]

-

Wikipedia. Piperidine. Wikipedia. Available from: [Link]

-

ACS Omega. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega, 4(7), 12796–12807. Available from: [Link]

-

Current Opinion in Biotechnology. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Biotechnology, 63, 7-15. Available from: [Link]

-

Metrion Biosciences. Specialist Ion Channel Screening for Lead Optimization. Metrion Biosciences. Available from: [Link]

-

Chemistry LibreTexts. Enzyme Inhibition. Chemistry LibreTexts. Available from: [Link]

-

Creative Biolabs. In Silico Target Prediction. Creative Biolabs. Available from: [Link]

-

Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1621. Available from: [Link]

-

Microbe Notes. Enzyme Inhibitors. Microbe Notes. Available from: [Link]

-

Wikipedia. Enzyme inhibitor. Wikipedia. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 64168-09-8|this compound|BLD Pharm [bldpharm.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. criver.com [criver.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. journals.physiology.org [journals.physiology.org]

Technical Assessment: Sourcing and Utilization of N-ethyl-N-(piperidin-2-ylmethyl)ethanamine

The following technical guide details the commercial sourcing, synthesis, and validation of N-ethyl-N-(piperidin-2-ylmethyl)ethanamine (CAS 64168-09-8), also known as 2-(Diethylaminomethyl)piperidine .[1]

CAS Registry Number: 64168-09-8 Formula: C₁₂H₂₆N₂ Molecular Weight: 198.35 g/mol Primary Application: Pharmaceutical Intermediate (Class Ic Anti-arrhythmic analogs), Ligand Synthesis.[1]

Executive Summary

For researchers in medicinal chemistry, This compound represents a critical structural motif found in various bioactive alkaloids and synthetic anti-arrhythmic agents.[1] While commercially available, supply chain volatility often necessitates a "buy vs. make" decision.[1]

This guide provides a dual-track approach:

-

Direct Sourcing: Verified suppliers and purity specifications.

-

In-House Synthesis: A validated, self-correcting protocol using the abundant precursor 2-(Aminomethyl)piperidine (CAS 22990-77-8) to ensure project continuity when stock is unavailable.[1]

Chemical Identity & Physicochemical Profile

Understanding the specific isomerism is vital.[1] The target compound is the 2-position isomer , distinct from the more common 3- and 4-isomers often supplied by generic vendors.[1]

| Property | Specification | Critical Note |

| IUPAC Name | N,N-Diethyl-1-(piperidin-2-yl)methanamine | Often mislabeled as "Diethyl(piperidinylmethyl)amine" |

| Structure | Piperidine ring substituted at C2 with a diethylaminomethyl group | Secondary amine on ring; Tertiary amine on side chain |

| pKa (Calc) | ~10.3 (Piperidine NH), ~9.5 (Diethylamino N) | Highly basic; store under inert gas to prevent carbamate formation |

| Boiling Point | ~240°C (760 mmHg) | High boiling point requires vacuum distillation for purification |

| Solubility | Soluble in DCM, MeOH, dilute aqueous acid | Lipophilic free base; extractable into organic phase at pH > 12 |

Commercial Sourcing Landscape

Direct procurement is the preferred route for small-scale (<5g) needs.[1] However, the specific 2-isomer is frequently backordered compared to its 4-isomer counterpart.[1]

Verified Supply Channels

The following suppliers have listed CAS 64168-09-8 with credible purity data.

| Supplier | Catalog/SKU | Purity Grade | Lead Time | Notes |

| BLDpharm | BD00786546 | 97% NMR | 1-2 Weeks | Primary source; often holds stock in Shanghai/USA hubs.[1] |

| Enamine | Custom | 95%+ | 4-6 Weeks | Reliable for bulk (>100g) but requires lead time. |

| Sigma-Aldrich | N/A | N/A | N/A | Does not carry specific CAS; sells precursor 22990-77-8.[1] |

Procurement Strategy:

-

Primary Action: Check stock at BLDpharm.

-

Secondary Action: If lead time > 3 weeks, initiate Protocol A (Synthesis) immediately using the precursor from Sigma/Fisher.[1]

Technical Workflow: "Buy vs. Make" Decision Logic

The following decision tree illustrates the critical path for securing the material based on project timelines and purity requirements.

Figure 1: Strategic sourcing workflow emphasizing the fallback to synthesis using readily available precursors.

Protocol A: In-House Synthesis (Self-Validating)

If commercial stock is unavailable, the compound can be synthesized in a single step from 2-(Aminomethyl)piperidine (widely available from Sigma/Fisher, CAS 22990-77-8).[1]

Methodology: Reductive Amination Rationale: Direct alkylation with ethyl halides leads to over-alkylation (quaternary salts).[1] Reductive amination with acetaldehyde provides strict control over the degree of substitution.[1]

Materials

-

Precursor: 2-(Aminomethyl)piperidine (1.0 equiv)[1]

-

Reagent: Acetaldehyde (2.2 equiv)[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) (3.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure

-

Imine Formation: Dissolve 2-(aminomethyl)piperidine (10 mmol) in DCM (50 mL) under Nitrogen. Cool to 0°C.[1]

-

Addition: Add Acetaldehyde (22 mmol) dropwise. Observation: Slight exotherm indicates imine formation.[1] Stir for 30 mins.

-

Reduction: Add STAB (30 mmol) in portions over 15 minutes. Causality: Portion-wise addition prevents temperature spikes that degrade the hydride.[1]

-

Quench: Stir at room temperature for 4 hours. Quench with saturated NaHCO₃.[1]

-

Workup (Self-Purification):

-

Separate organic layer.[1]

-

Critical Step: Acidify organic layer with 1M HCl to pH 2.[1] (Product moves to aqueous phase; non-basic impurities stay in DCM).[1]

-

Wash aqueous phase with DCM.[1]

-

Basify aqueous phase to pH 12 with NaOH.[1] (Product returns to free base).

-

Extract into DCM, dry over MgSO₄, and concentrate.[1]

-

Quality Assurance & Validation

Whether purchased or synthesized, the material must be validated to ensure the correct isomer and substitution level.[1]

Validation Workflow

Figure 2: Analytical validation logic focusing on diagnostic NMR signals.

Diagnostic Criteria[1][2]

-

1H NMR (CDCl₃):

-

Mass Spectrometry:

m/z.[1]

Safety & Handling

-

Hazard Class: Corrosive (Amines), Irritant.[1]

-

Storage: Hygroscopic. Store under Argon/Nitrogen at 2-8°C.

-

Incompatibility: Avoid contact with strong oxidizers and acid chlorides (unless derivatization is intended).[1]

References

-

BLDpharm. (2025).[1] Product Datasheet: this compound (CAS 64168-09-8).[1][2] Retrieved from

-

PubChem. (2025).[1][3][4] Compound Summary: 2-(Aminomethyl)piperidine (CAS 22990-77-8).[1] National Library of Medicine.[1] Retrieved from

-

Thermo Fisher Scientific. (2025).[1][5] 2-(Aminomethyl)piperidine, 98% Specifications. Retrieved from

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol validation).

Sources

- 1. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 64168-09-8|this compound|BLD Pharm [bldpharm.com]

- 3. 1,5-(Diethylamino)piperidine | C9H21N3 | CID 4025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-(alpha-(2-(diethylamino)ethoxy)phenethyl)piperidine dihydrochloride (C19H32N2O) [pubchemlite.lcsb.uni.lu]

- 5. 2-(Aminomethyl)piperidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Technical Guide: Safety & Handling of N-Ethyl-N-(piperidin-2-ylmethyl)ethanamine

[1]